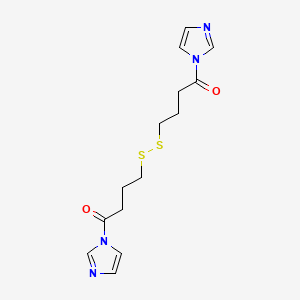![molecular formula C29H25N5 B12499787 2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine](/img/structure/B12499787.png)
2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine is an organic compound with the molecular formula C29H25N5. It is a derivative of pyridine, characterized by the presence of two pyridinyl groups attached to the central pyridine ring. This compound is known for its unique structural properties and its ability to form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine typically involves the reaction of 2,6-diacetylpyridine with pyridine-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridinyl groups can undergo substitution reactions with electrophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyridinyl derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine primarily involves its ability to coordinate with metal ions. The pyridinyl groups act as electron donors, forming stable chelates with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and biological applications .
Comparison with Similar Compounds
Similar Compounds
2,6-Di(1-pyrazolyl)pyridine: Similar in structure but contains pyrazolyl groups instead of pyridinyl groups.
2,6-Diacetylpyridine: A precursor in the synthesis of 2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine.
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine: Contains imidazo groups, used in similar applications.
Uniqueness
2,6-Bis(1,1-di(pyridin-2-yl)ethyl)pyridine is unique due to its ability to form highly stable complexes with a wide range of metal ions. This stability is attributed to the electron-donating properties of the pyridinyl groups and the rigid structure of the compound .
Properties
Molecular Formula |
C29H25N5 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2,6-bis(1,1-dipyridin-2-ylethyl)pyridine |
InChI |
InChI=1S/C29H25N5/c1-28(22-12-3-7-18-30-22,23-13-4-8-19-31-23)26-16-11-17-27(34-26)29(2,24-14-5-9-20-32-24)25-15-6-10-21-33-25/h3-21H,1-2H3 |
InChI Key |
QFEXQXKRHUMXAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC=C1)C(C)(C2=CC=CC=N2)C3=CC=CC=N3)(C4=CC=CC=N4)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)

![2-Methylimidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B12499721.png)
![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)


![5-(4-fluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499745.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![{4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzylidene}propanedinitrile](/img/structure/B12499756.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B12499766.png)

![Ethyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499769.png)


